molecular formula C15H19NO6 B2918772 2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid CAS No. 1707602-72-9

2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid

Cat. No. B2918772
CAS RN: 1707602-72-9
M. Wt: 309.318
InChI Key: JUGIRZWQNKYYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is a member of the pyranocarboxylic acid class of NSAIDs and is chemically related to the propionic acid derivatives such as ibuprofen and naproxen. The main advantage of Etodolac over other NSAIDs is that it has a lower incidence of gastrointestinal side effects.

Scientific Research Applications

Synthesis and Complexing Ability

One notable application of derivatives similar to "2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid" is in the synthesis and complexing ability of certain compounds. For instance, the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid leads to the formation of compounds that serve as new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes (Kudyakova et al., 2009). This illustrates the compound's role in creating complex structures with potential applications in catalysis, material science, and potentially in environmental remediation processes.

Environmental Degradation and Analysis

In environmental science, derivatives of benzoic acid are used to understand and improve the degradation processes of various compounds. Dicamba monooxygenase, for example, catalyzes the oxidative demethylation of dicamba, a widely used herbicide, to more benign products. This process is crucial for mitigating the environmental impact of agricultural chemicals (Dumitru et al., 2009). Such research aids in developing bioremediation strategies and understanding the metabolic pathways involved in the degradation of synthetic compounds.

Organic Synthesis and Material Science

In the field of organic synthesis and material science, the compound and its derivatives have been utilized in creating novel organic compounds and materials. For example, the synthesis of benzocarbazoloquinones via oxidative cyclization involves derivatives of benzoic acid, showcasing the compound's utility in synthesizing complex organic structures with potential applications in pharmaceuticals, optoelectronics, and as functional materials (Rajeswaran & Srinivasan, 1994).

Supramolecular Chemistry

The self-assembly of multifunctional H-bond donor and acceptor molecules, including derivatives of benzoic acid, leads to the formation of supramolecular liquid-crystalline networks. These networks have applications in the development of novel materials with potential use in electronics, photonics, and nanotechnology (Kihara et al., 1996). Research in this area explores the boundaries of molecular self-organization and its implications for material science.

properties

IUPAC Name

2-[2-(1-ethoxy-1-oxopropan-2-yl)oxyethylcarbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-3-21-15(20)10(2)22-9-8-16-13(17)11-6-4-5-7-12(11)14(18)19/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGIRZWQNKYYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OCCNC(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.